molecular formula C14H12N2O3 B12468007 N-benzyl-N-(2-nitrophenyl)formamide

N-benzyl-N-(2-nitrophenyl)formamide

Cat. No.: B12468007
M. Wt: 256.26 g/mol
InChI Key: PHNMIRIUNWPRHG-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-nitrophenyl)formamide is a formamide derivative featuring a benzyl group and a 2-nitrophenyl substituent on the nitrogen atom. The compound’s structure combines aromatic and electron-withdrawing groups, which influence its reactivity and physical properties.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-benzyl-N-(2-nitrophenyl)formamide

InChI

InChI=1S/C14H12N2O3/c17-11-15(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)16(18)19/h1-9,11H,10H2

InChI Key

PHNMIRIUNWPRHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-nitrophenyl)formamide can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-nitrobenzaldehyde in the presence of a formylating agent. The reaction typically proceeds under mild conditions, and the product is obtained in good yield after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-nitrophenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-N-(2-nitrophenyl)formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-nitrophenyl)formamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects: The 2-nitro group in N-benzyl-N-(2-nitrophenyl)formamide impedes formylation reactions due to steric bulk and electron withdrawal, as seen in its reduced catalytic activity compared to non-nitro analogs .
  • Synthetic Routes : Unlike N-(2-nitrophenyl)benzamide (synthesized via straightforward acylation ), nitro-substituted formamides often require specialized conditions. For example, N-(2-chloro-5-nitrophenyl)formamide is synthesized through multistep protocols involving halogenated precursors .

Substituent Effects on Physicochemical Properties

Table 2: Substituent-Driven Property Variations
Substituent Compound Example Impact on Properties
Nitro (ortho) This compound Lowers solubility; increases thermal stability due to resonance stabilization
Chloro (para) N-(2-Chloro-5-nitrophenyl)formamide Enhances lipophilicity; may improve bioavailability
Hydroxy (para) N-(2-Hydroxy-5-nitrophenyl)formamide Increases hydrogen-bonding potential, affecting crystal packing
Benzoyl N-(2-Nitrophenyl)benzamide Higher melting point compared to formamide analogs due to aromatic stacking

Key Observations :

  • Hydrogen Bonding : The hydroxy group in N-(2-hydroxy-5-nitrophenyl)formamide facilitates intermolecular interactions, influencing crystallization behavior .
  • Lipophilicity : Chloro substituents, as in N-(2-chloro-5-nitrophenyl)formamide, enhance membrane permeability, making such derivatives relevant in medicinal chemistry .

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